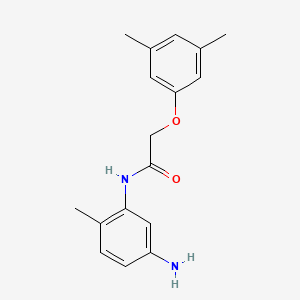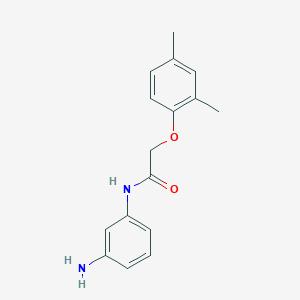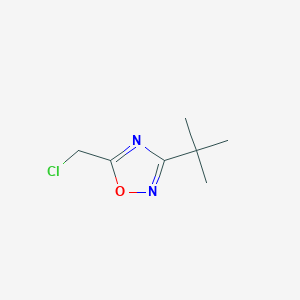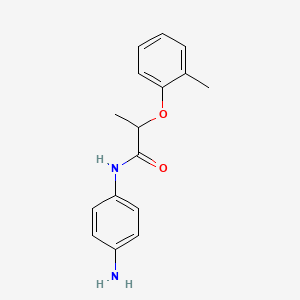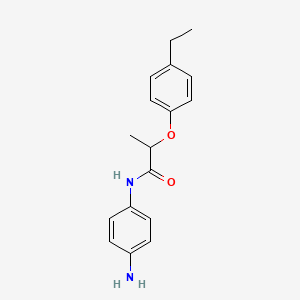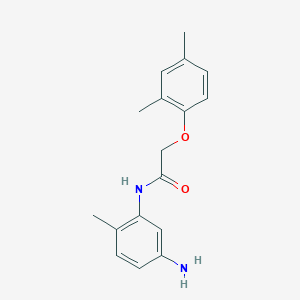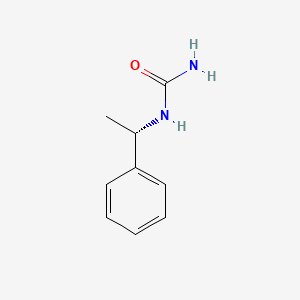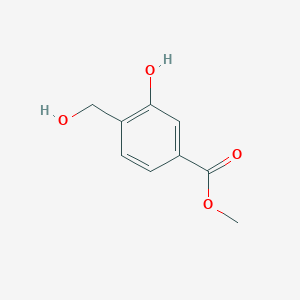
2-(3-Fluorophenoxy)pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(3-Fluorophenoxy)pyridin-3-amine” is a chemical compound with the molecular formula C11H9FN2O . It has a molecular weight of 204.2 g/mol . This compound has gained significant attention in various fields of research and industry.
Physical And Chemical Properties Analysis
“2-(3-Fluorophenoxy)pyridin-3-amine” has a molecular weight of 204.2 g/mol . The specific physical and chemical properties of this compound are not detailed in the available literature.Wissenschaftliche Forschungsanwendungen
Synthesis and Scaffolding
A study highlighted the synthesis of 2,3,4-substituted pyridine derivatives, including 2-(3-Fluorophenoxy)pyridin-3-amine, useful as scaffolds in developing peptidomimetics. The research explored various electrophiles in a halogen-dance reaction to produce functionalized scaffolds and differentiated the reactivities of the two halogen handles. This study is significant in the context of drug design and development, particularly in peptidomimetic synthesis (Saitton, Kihlberg, & Luthman, 2004).
Fluorination Techniques
Another research focused on a mild and convenient protocol for fluorinating carbon sites adjacent to nitrogen in pyridines, relevant for 2-(3-Fluorophenoxy)pyridin-3-amine. The study presented a safe method for the site-selective fluorination of pyridines using commercially available silver(II) fluoride, critical for producing compounds in medicinal research (Fier & Hartwig, 2013).
Sensor Applications
A study introduced a novel donor-acceptor fluorophore, potentially relevant to 2-(3-Fluorophenoxy)pyridin-3-amine, as a dual sensor for volatile acids and aromatic amines. The research highlighted the compound's aggregation-induced emission (AIE) properties, beneficial for detecting volatile substances (Debsharma, Santhi, Baire, & Prasad, 2019).
Chemical Sensing
Another paper detailed the development of a general but discriminating fluorescent chemosensor for aliphatic amines, potentially applicable to compounds like 2-(3-Fluorophenoxy)pyridin-3-amine. The study emphasized the importance of amine basicity in detection, indicating potential applications in sensitive chemical detection (Lu, Grossman, & Lambert, 2006).
Eigenschaften
IUPAC Name |
2-(3-fluorophenoxy)pyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-8-3-1-4-9(7-8)15-11-10(13)5-2-6-14-11/h1-7H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGSVVMZJJADHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=C(C=CC=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenoxy)pyridin-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

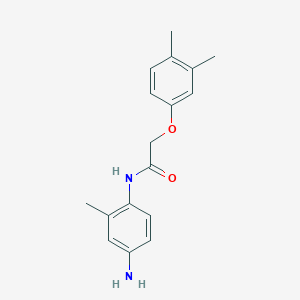
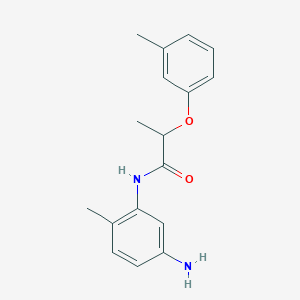
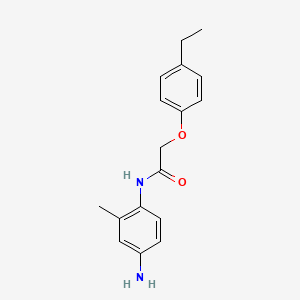
![[2-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1318057.png)
